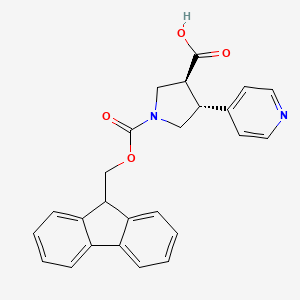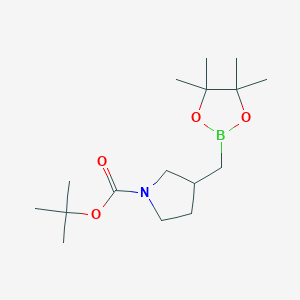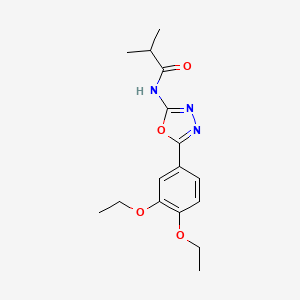
N-(5-carbamoyl-2-methoxyphenyl)-3-(4-methoxyphenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-carbamoyl-2-methoxyphenyl)-3-(4-methoxyphenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C24H20N4O5S and its molecular weight is 476.51. The purity is usually 95%.
BenchChem offers high-quality N-(5-carbamoyl-2-methoxyphenyl)-3-(4-methoxyphenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-carbamoyl-2-methoxyphenyl)-3-(4-methoxyphenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Biological Activities
Synthesis of Novel Heterocyclic Compounds : This compound has been used as a starting point or intermediate in the synthesis of novel heterocyclic compounds, such as benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines. These synthesized compounds have shown promising anti-inflammatory and analgesic activities, indicating their potential as therapeutic agents. The new chemical structures were characterized using elemental and spectral analysis, and their biological activities were assessed through screening as cyclooxygenase inhibitors, displaying significant COX-2 selectivity and analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).
Antimicrobial Agents : Another line of research involves the synthesis of compounds based on the quinazolinone and thiazolidinone frameworks, which have been evaluated for their antibacterial and antifungal activities. These studies have identified certain derivatives as potential antimicrobial agents, with compounds synthesized showing activity against a range of bacterial and fungal strains. The structural elucidation of these compounds is based on IR, NMR, and mass spectral analysis (Desai, Dodiya, & Shihora, 2011).
Antitubercular Activity : Research into novel 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides, designed and synthesized for antitubercular activity, has yielded promising results. These compounds were evaluated against Mycobacterium tuberculosis, with several analogs showing promising antitubercular properties alongside lower cytotoxicity profiles, highlighting their potential as antitubercular agents (Marvadi et al., 2020).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'N-(5-carbamoyl-2-methoxyphenyl)-3-(4-methoxyphenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide' involves the condensation of 2-methoxyaniline with 4-methoxybenzaldehyde to form 5-(4-methoxyphenyl)-2-methoxybenzaldehyde. This intermediate is then reacted with thiourea and ammonium acetate to form 5-(4-methoxyphenyl)-2-methoxy-N'-(thiocarbamoyl)benzohydrazide. The hydrazide is then cyclized with ethyl acetoacetate to form 5-(4-methoxyphenyl)-2-methoxy-3-(4-methoxyphenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid ethyl ester. The final compound is obtained by hydrolysis of the ester with sodium hydroxide and subsequent reaction with carbonyldiimidazole to form the amide.", "Starting Materials": [ "2-methoxyaniline", "4-methoxybenzaldehyde", "thiourea", "ammonium acetate", "ethyl acetoacetate", "sodium hydroxide", "carbonyldiimidazole" ], "Reaction": [ "Condensation of 2-methoxyaniline with 4-methoxybenzaldehyde to form 5-(4-methoxyphenyl)-2-methoxybenzaldehyde", "Reaction of 5-(4-methoxyphenyl)-2-methoxybenzaldehyde with thiourea and ammonium acetate to form 5-(4-methoxyphenyl)-2-methoxy-N'-(thiocarbamoyl)benzohydrazide", "Cyclization of 5-(4-methoxyphenyl)-2-methoxy-N'-(thiocarbamoyl)benzohydrazide with ethyl acetoacetate to form 5-(4-methoxyphenyl)-2-methoxy-3-(4-methoxyphenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid ethyl ester", "Hydrolysis of the ester with sodium hydroxide to form 5-(4-methoxyphenyl)-2-methoxy-3-(4-methoxyphenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid", "Reaction of the acid with carbonyldiimidazole to form the final compound N-(5-carbamoyl-2-methoxyphenyl)-3-(4-methoxyphenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide" ] } | |
Numéro CAS |
422270-93-7 |
Nom du produit |
N-(5-carbamoyl-2-methoxyphenyl)-3-(4-methoxyphenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide |
Formule moléculaire |
C24H20N4O5S |
Poids moléculaire |
476.51 |
Nom IUPAC |
N-(5-carbamoyl-2-methoxyphenyl)-3-(4-methoxyphenyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C24H20N4O5S/c1-32-16-7-5-15(6-8-16)28-23(31)17-9-3-14(12-18(17)27-24(28)34)22(30)26-19-11-13(21(25)29)4-10-20(19)33-2/h3-12H,1-2H3,(H2,25,29)(H,26,30)(H,27,34) |
Clé InChI |
PHYAKKFPSXQVKD-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=C(C=C(C=C3)C(=O)NC4=C(C=CC(=C4)C(=O)N)OC)NC2=S |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(Z)-S-(2-((3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl) ethanethioate](/img/structure/B2766720.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-3,4-dimethylbenzamide](/img/structure/B2766721.png)
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2766722.png)

![2-[(3R,4S)-4-Hydroxypyrrolidin-3-yl]-N-methylacetamide;hydrochloride](/img/structure/B2766724.png)


![N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2766728.png)
![5-[(2,4-dichlorobenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2766733.png)
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-methylbenzenesulfonamide](/img/structure/B2766734.png)


![2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 4-acetylbenzoate](/img/structure/B2766739.png)
![3-[(1,1-Dioxo-1$l^{6}-thiolan-3-yl)sulfonyl]benzoyl chloride](/img/structure/B2766743.png)